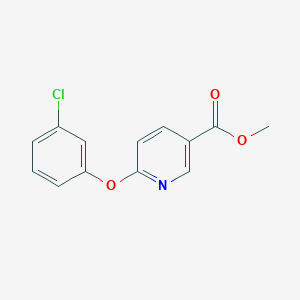
(Tetrafluoroethylthiomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetrafluoroethylthiomethyl)benzene, also known as 4-Fluoro-2-methylthiobenzene, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent, sweet odor, and has been used extensively in the fields of organic synthesis, pharmaceuticals, and biochemistry. The compound is a key building block for the synthesis of a wide range of compounds, and its mechanism of action is well-understood.
Scientific Research Applications
(Tetrafluoroethylthiomethyl)benzeneethylthiobenzene has been widely used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used as a building block for the synthesis of a variety of polymers, such as polyurethanes and polyesters. In addition, it has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines and quinolines.
Mechanism of Action
The mechanism of action of (Tetrafluoroethylthiomethyl)benzeneethylthiobenzene is well-understood. It is believed to act as a nucleophilic reagent, reacting with electrophilic substrates to form covalent bonds. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which serves to neutralize the electrophilic substrate and facilitate the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Tetrafluoroethylthiomethyl)benzeneethylthiobenzene are not well-understood. It has been suggested that the compound may act as an inhibitor of certain enzymes, and may have a role in the regulation of certain metabolic pathways. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using (Tetrafluoroethylthiomethyl)benzeneethylthiobenzene in laboratory experiments are numerous. It is a relatively inexpensive compound, and is readily available in a variety of forms. It is also relatively easy to synthesize, and can be used in a variety of reactions. However, there are some limitations to its use. It is a volatile liquid, and must be handled with care to avoid contamination. In addition, it can be toxic if inhaled or ingested, and should be handled with appropriate safety precautions.
Future Directions
There are a number of potential future directions for research involving (Tetrafluoroethylthiomethyl)benzeneethylthiobenzene. Further research is needed to fully understand its biochemical and physiological effects, as well as its potential role in the regulation of certain metabolic pathways. In addition, its potential applications in the synthesis of a variety of organic compounds, such as pharmaceuticals and pesticides, should be explored. Finally, its potential use in the synthesis of polymers and heterocyclic compounds should be investigated.
Synthesis Methods
The synthesis of (Tetrafluoroethylthiomethyl)benzeneethylthiobenzene is relatively straightforward. It is typically synthesized by the reaction of 2-methylthiophenol and trifluoroacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature, and the resulting product is typically a colorless liquid.
properties
IUPAC Name |
1,1,2,2-tetrafluoroethylsulfanylmethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4S/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSUNBDQRGOBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrafluoroethylthiomethyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)
![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6322366.png)



![5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6322384.png)







